Cas no 149065-75-8 ((4S)-4,5-Dihydro-4-benzyl-2-(2-thienyl)oxazole)

(4S)-4,5-Dihydro-4-benzyl-2-(2-thienyl)oxazole is a chiral oxazole derivative featuring a benzyl substituent at the 4-position and a thienyl group at the 2-position. This compound is valued for its role as a versatile intermediate in asymmetric synthesis and pharmaceutical research, particularly in the development of bioactive molecules. Its stereochemical purity (S-configuration) ensures precise control in enantioselective reactions, making it useful for constructing complex heterocyclic frameworks. The thienyl moiety enhances its applicability in materials science due to its electron-rich properties. The compound’s stability and well-defined structure facilitate its use in catalytic and medicinal chemistry applications, offering researchers a reliable building block for targeted molecular design.
(4S)-4,5-Dihydro-4-benzyl-2-(2-thienyl)oxazole structure
149065-75-8 structure
Product Name:(4S)-4,5-Dihydro-4-benzyl-2-(2-thienyl)oxazole
CAS No:149065-75-8
MF:C14H13NOS
MW:243.324122190475
CID:5083895
PubChem ID:15643578
Update Time:2025-10-10

(4S)-4,5-Dihydro-4-benzyl-2-(2-thienyl)oxazole Chemical and Physical Properties

Names and Identifiers

    • (S)-4-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole
    • (4S)-4,5-Dihydro-4-benzyl-2-(2-thienyl)oxazole
    • (4S)-4-benzyl-2-thiophen-2-yl-4,5-dihydro-1,3-oxazole
    • 149065-75-8
    • (4S)-4-benzyl-2-(thiophen-2-yl)-4,5-dihydro-1,3-oxazole
    • F72632
    • BS-48188
    • Inchi: 1S/C14H13NOS/c1-2-5-11(6-3-1)9-12-10-16-14(15-12)13-7-4-8-17-13/h1-8,12H,9-10H2/t12-/m0/s1
    • InChI Key: QKICIDWWVZZURL-LBPRGKRZSA-N
    • SMILES: S1C=CC=C1C1=N[C@H](CO1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 243.07178521g/mol
  • Monoisotopic Mass: 243.07178521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 49.8

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(4S)-4,5-Dihydro-4-benzyl-2-(2-thienyl)oxazole Related Literature

Additional information on (4S)-4,5-Dihydro-4-benzyl-2-(2-thienyl)oxazole

Introduction to (4S)-4,5-Dihydro-4-benzyl-2-(2-thienyl)oxazole (CAS No. 149065-75-8)

(4S)-4,5-Dihydro-4-benzyl-2-(2-thienyl)oxazole (CAS No. 149065-75-8) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of oxazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The chiral center at the 4-position of the oxazole ring is a key feature of this compound, contributing to its enantiomeric selectivity and biological activity. The presence of a benzyl group and a thiophene moiety further enhances its structural complexity and functional versatility. These substituents play crucial roles in modulating the compound's pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for drug development.

Recent studies have highlighted the potential of (4S)-4,5-Dihydro-4-benzyl-2-(2-thienyl)oxazole in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

In addition to its anti-inflammatory properties, (4S)-4,5-Dihydro-4-benzyl-2-(2-thienyl)oxazole has shown promise as an antimicrobial agent. Research conducted at the University of California demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and membrane integrity.

The anticancer potential of (4S)-4,5-Dihydro-4-benzyl-2-(2-thienyl)oxazole has also been explored in preclinical studies. A study published in Cancer Research found that this compound selectively induces apoptosis in cancer cells while sparing normal cells. The mechanism involves the activation of caspase-dependent pathways and the inhibition of prosurvival signaling molecules such as Akt and ERK. These findings suggest that (4S)-4,5-Dihydro-4-benzyl-2-(2-thienyl)oxazole could be a promising lead compound for the development of novel anticancer therapies.

The synthesis of (4S)-4,5-Dihydro-4-benzyl-2-(2-thienyl)oxazole has been optimized using modern synthetic methodologies to ensure high yield and enantiomeric purity. One common approach involves the condensation of a benzylamine derivative with a thiophene-containing aldehyde followed by cyclization under mild conditions. The use of chiral catalysts or resolving agents ensures the formation of the desired enantiomer with high stereoselectivity.

In terms of safety and toxicity, preliminary studies have shown that (4S)-4,5-Dihydro-4-benzyl-2-(2-thienyl)oxazole exhibits low cytotoxicity towards non-target cells and organs. However, further investigations are necessary to fully evaluate its safety profile before advancing to clinical trials. Preclinical toxicology studies are currently underway to assess potential adverse effects and establish safe dosing regimens.

The pharmaceutical industry is increasingly interested in compounds like (4S)-4,5-Dihydro-4-benzyl-2-(2-thienyl)oxazole due to their multifaceted biological activities and potential for addressing unmet medical needs. Ongoing research aims to optimize its pharmacological properties through structure-activity relationship (SAR) studies and identify suitable formulations for various routes of administration.

In conclusion, (4S)-4,5-Dihydro-4-benzyl-2-(2-thienyl)oxazole (CAS No. 149065-75-8) represents a promising candidate for drug development with potential applications in anti-inflammatory, antimicrobial, and anticancer therapies. Its unique structural features and biological activities make it an attractive target for further investigation and optimization in medicinal chemistry.

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